Product packaging for UNII-YX889TZN32(Cat. No.:CAS No. 151003-82-6)

UNII-YX889TZN32

Cat. No.: B8819117
CAS No.: 151003-82-6
M. Wt: 418.5 g/mol
InChI Key: PISINOWVXAIVLQ-BJMGDWJDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UNII-YX889TZN32 is a chemical substance provided for research and experimental purposes. A Unique Ingredient Identifier (UNII) is an alphanumeric identifier based on a substance's molecular structure or descriptive information and is part of the FDA's Global Substance Registration System (GSRS) . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. To complete this product description for researchers, please provide or confirm the following details for this compound: the chemical name (IUPAC), molecular formula, molecular weight, CAS Registry Number, and a description of its primary research applications and mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151003-82-6

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate

InChI

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19-21,27-29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,20?,21+,22-,23-,24-/m0/s1

InChI Key

PISINOWVXAIVLQ-BJMGDWJDSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(COC(=O)C)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(COC(=O)C)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methylprednisolone Acetate

Historical Evolution of Methylprednisolone (B1676475) Acetate (B1210297) Synthesis

Methylprednisolone was first synthesized by The Upjohn Company, and it received FDA approval in the United States in October 1957. wikipedia.org Synthetic corticosteroids like methylprednisolone are derivatives of prednisolone (B192156), which is itself an analogue of cortisol. umaryland.edu The development of methylprednisolone and its esters was part of a broader effort to synthesize new corticosteroids with modified biological activities. researchgate.net Early research in the 1950s focused on the synthesis of various alkylated corticoids, including 16α- and 16β-methyl corticoids, to explore their therapeutic potential. researchgate.net The production of methylprednisolone was for many years dominated by the Upjohn company, with many derived products and preparations being imported. google.com

Contemporary Synthetic Strategies for Methylprednisolone Acetate

Modern manufacturing of Methylprednisolone Acetate is conducted under cGMP conditions, often starting from early-stage materials and proceeding through chemical synthesis. axplora.com One patented method describes the synthesis of methylprednisolone starting from a fungi oxide. This multi-step process includes Prevotella oxidation, bromination, debromination, methylation at the 6-position, ketal protection, reduction at the 11-position, ketal hydrolysis, dehydrogenation at the 1 and 2 positions, and subsequent reactions at the 21-position to yield the final product. google.com Another approach utilizes pregnenolone (B344588) acetate as the initial raw material, proceeding through steps such as epoxidation, mildew oxidation, and various reduction and dehydrogenation reactions. google.com

Stereoselective Synthesis Approaches and Reaction Optimization

The stereochemistry of methylprednisolone, particularly at the 6α-methyl position, is crucial for its activity. wikipedia.org Synthesis methods are designed to control this stereoselectivity. For instance, the methylation step is a key reaction where the stereochemical outcome must be carefully managed. google.com Reaction optimization is a continuous process in the industrial production of methylprednisolone acetate. This includes optimizing reaction conditions to improve yield and purity. For example, a patented process for preparing prednisolone derivatives involves an ester hydrolysis reaction under the protection of a mixed solvent and inert gases to prevent the formation of byproducts. google.com The use of catalysts, such as palladium charcoal in methylation steps, and specific solvent systems, like dimethyl formamide, are also part of optimization strategies. google.com Research has also been conducted on optimizing the formulation of methylprednisolone into nanoparticles using design of experiment approaches like the Box-Behnken design to control particle size and encapsulation efficiency. researchgate.net

Development of Novel Synthetic Routes and Precursors

The search for more efficient and cost-effective synthetic routes is ongoing. One patented method details a chemical synthesis process for methylprednisolone from mold oxide, which is described as having a reasonable flow, high yield and purity of intermediates, and mild reaction conditions, making it suitable for industrial production. google.com Another novel route for prednisolone preparation involves a sequence of 3,20-keto protective reaction, 11-keto reduction reaction, 21-hydroxyl esterification reaction, 3,20-keto deprotection reaction, and 21-acetic ester hydrolysis reaction starting from prednisone (B1679067) acetate. google.com The development of new precursors is also an area of active research.

Green Chemistry Principles in Methylprednisolone Acetate Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. researchgate.net In steroid synthesis, this includes the use of microorganisms for bioconversion reactions, which are often more cost-effective and environmentally friendly than purely synthetic methods. researchgate.net While specific details on the application of green chemistry to the industrial synthesis of methylprednisolone acetate are not extensively published in the provided results, the general trend in steroid chemistry is to move towards more sustainable practices. researchgate.net This can involve using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and designing processes that are more atom-economical. The use of silica (B1680970) gel as a catalyst in the synthesis of methylprednisolone aceponate is an example of a potentially greener approach, as it can be easily separated from the reaction mixture. google.com

Derivatization Chemistry of Methylprednisolone Acetate

Derivatization of methylprednisolone acetate is primarily focused on creating analogs with modified properties, such as altered selectivity or duration of action. researchgate.net This can involve modification at various positions on the steroid nucleus.

Synthesis of Chemically Modified Methylprednisolone Acetate Analogs

The synthesis of analogs often starts with methylprednisolone or a closely related intermediate. For example, methylprednisolone aceponate, another ester of methylprednisolone, is synthesized from methylprednisolone through propionylation, cyclic ester hydrolysis, and subsequent acetylation. google.comgoogle.com This process involves the formation of a cyclic ester intermediate. google.comgoogle.com

Another area of research is the development of macromolecular conjugates of methylprednisolone to alter its pharmacokinetic properties. For instance, methylprednisolone has been conjugated to dextran (B179266) using various linkers, including peptide linkers. chapman.edu The synthesis of these conjugates involves first preparing a derivative of methylprednisolone, such as methylprednisolone succinate (B1194679) (MPS), by reacting methylprednisolone with succinic anhydride. chapman.edumdpi.com This derivative is then coupled to the macromolecular carrier. chapman.edumdpi.com The rate of drug release from these conjugates can be controlled by the nature of the linker. researchgate.net

The derivatization of glucocorticoids is also used for analytical purposes. For example, silylation is a common derivatization technique used to improve the gas chromatographic properties of steroids for analysis. mdpi.com Fluorescent derivatizing agents can also be used to enhance the detection of corticosteroids in biological samples. encyclopedia.pubnih.gov

Regioselective Functionalization Strategies

The functionalization of complex molecules like Methylprednisolone Acetate in a regioselective manner—targeting a specific position on the molecule while leaving other similar positions untouched—is a significant challenge in synthetic chemistry. The steroid nucleus, a rigid four-ring carbon skeleton, possesses multiple C-H bonds and functional groups, making site-selective modification difficult due to the similar reactivity of these sites. rsc.org However, advanced synthetic methods provide pathways to achieve this selectivity, which is crucial for developing new analogs and studying structure-activity relationships. researchgate.net

Late-stage functionalization of the steroid skeleton is a powerful approach for creating diverse molecular libraries from a common, complex starting material. nih.gov Strategies often rely on directing groups or specialized catalysts to control where a new functional group is installed. For instance, metal-catalyzed C-H bond functionalization has emerged as a transformative tool. acs.org Catalysts based on rhodium, iron, or manganese can activate specific C-H bonds, enabling the introduction of new atoms or groups with high precision. nih.gov For example, different catalyst systems can direct hydroxylation to various positions on the steroid core, such as C-6, C-12, or C-19. nih.gov

Another powerful approach is the chemoenzymatic strategy, which combines the selectivity of biological catalysts with the versatility of chemical synthesis. biorxiv.org Enzymes, such as specifically engineered cytochrome P450 monooxygenases, can hydroxylate steroids at positions that are difficult to access through traditional chemical methods, like the C14α position. biorxiv.org This enzymatic step can install a "handle" on the molecule, which can then be chemically modified. For example, a hydroxyl group can be converted into an olefin (a carbon-carbon double bond), which then serves as a versatile anchor for introducing a wide range of other functional groups. biorxiv.org

These strategies allow chemists to selectively modify the Methylprednisolone Acetate scaffold, creating derivatives with altered properties that can be used to probe biological systems or as potential new therapeutic agents.

Table 1: Regioselective Functionalization Strategies for Steroid Scaffolds
StrategyDescriptionTypical Reagents/CatalystsTargetable Positions (General Steroid)Reference
Metal-Catalyzed C-H ActivationUses transition metals to selectively activate and functionalize specific C-H bonds.Rhodium (Rh), Iron (Fe), Manganese (Mn), Copper (Cu) complexes.C-1, C-5, C-6, C-7, C-11, C-12, C-14, C-19, C-25. researchgate.netnih.gov
Chemoenzymatic SynthesisEmploys enzymes for highly selective initial functionalization (e.g., hydroxylation), followed by chemical modification.Engineered Cytochrome P450 enzymes (CYPs).C-14α, other specific hydroxylations. biorxiv.org
Radical Relay ReactionsA radical generated at one site is relayed to a remote position to effect functionalization.Hypohalite chemistry, Lead tetraacetate.C-18, C-19. nih.gov
Directed MetalationA functional group on the molecule directs a metalating agent to a nearby position.Lithium-magnesium amides (e.g., TMPMgCl·LiCl).Positions ortho to existing functional groups. researchgate.net

Development of Chemical Probes Incorporating Methylprednisolone Acetate Moieties

Chemical probes are small molecules designed to study and manipulate biological systems, such as proteins or cellular pathways. google.comnih.gov These tools are essential for understanding the mechanisms of drug action and for validating new therapeutic targets. nih.gov A typical affinity-based probe consists of three key parts: a high-affinity ligand for selective binding, a reactive group (or "warhead") for covalent bonding, and a reporter group for detection. rsc.org

Methylprednisolone Acetate, due to its high affinity for the glucocorticoid receptor, is an ideal candidate to serve as the high-affinity ligand in a chemical probe. wikipedia.orgnih.gov By incorporating this steroid moiety, researchers can design probes that specifically target and interact with glucocorticoid receptors and potentially other steroid-binding proteins within a complex biological environment. rsc.org

The development of such a probe involves chemically modifying the Methylprednisolone Acetate structure to attach a reporter group without significantly compromising its binding affinity. Reporter groups can be fluorescent tags for imaging via microscopy, or bio-orthogonal handles like an alkyne or azide (B81097) group. rsc.orgresearchgate.net These handles are chemically inert in biological systems but can be specifically reacted with a complementary tag (e.g., a fluorescent dye) in a secondary step, a technique known as "click chemistry". rsc.org This two-step approach is advantageous as the small size of the alkyne or azide handle is less likely to interfere with the probe's binding to its target protein. rsc.org

For example, a probe could be synthesized by attaching an alkyne group to a position on the Methylprednisolone Acetate molecule that is not critical for receptor binding. This probe could then be introduced to cells or cell lysates. After it binds to its target proteins, a fluorescently-labeled azide would be added, which would "click" onto the alkyne handle, allowing for the visualization and identification of the steroid's binding partners. researchgate.net Such probes are invaluable for mapping drug-protein interactions, understanding off-target effects, and elucidating the complex biology regulated by corticosteroids. nih.govacs.org

Table 2: Components of a Hypothetical Chemical Probe Based on Methylprednisolone Acetate
ComponentFunctionExample MoietyRationaleReference
High-Affinity LigandProvides selectivity by binding specifically to the target protein(s).Methylprednisolone Acetate scaffold.Known to bind with high affinity to the glucocorticoid receptor. wikipedia.orgnih.gov
Reporter Group / HandleEnables detection and isolation of the probe-target complex.Alkyne, Azide (for click chemistry); Fluorophore (e.g., FITC); Biotin.Allows for visualization or pull-down experiments to identify binding partners. Small handles minimize steric hindrance. rsc.orgresearchgate.net
Reactive Group (Optional)Forms a permanent, covalent bond with the target protein.Benzophenone, Diazirine (photo-reactive groups).Creates a stable link between the probe and target, facilitating easier identification. rsc.org

Chemical Structure Elucidation and Advanced Spectroscopic Characterization of Methylprednisolone Acetate

X-ray Crystallography and Solid-State Analysis of Methylprednisolone (B1676475) Acetate (B1210297)

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic arrangement of crystalline solids, providing precise data on molecular geometry and intermolecular interactions. researchgate.net

The crystal structure of methylprednisolone acetate Form II has been successfully determined and refined using synchrotron X-ray powder diffraction data. fda.govresearchgate.net This high-resolution technique was essential for elucidating the atomic coordinates of the molecule. researchgate.net The structural model was further optimized using density functional theory (DFT) techniques to enhance the accuracy of the refinement. fda.govresearchgate.net The resulting powder pattern for Form II is included in the Powder Diffraction File™ (PDF®) as entry 00-065-1412. fda.govresearchgate.net

The analysis of the diffraction data for methylprednisolone acetate Form II revealed its crystallographic parameters. It crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁ (#19), with four molecules (Z=4) per unit cell. fda.govresearchgate.net The specific unit cell dimensions have been precisely determined. fda.govresearchgate.net

Table 1: Unit Cell Parameters for Methylprednisolone Acetate Form II

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a 8.17608(2) Å
b 9.67944(3) Å
c 26.35176(6) Å
Volume (V) 2085.474(6) ų
Z 4

Data sourced from scientific studies utilizing synchrotron X-ray powder diffraction. fda.govresearchgate.net

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, which can have different physicochemical properties. ecv.de Methylprednisolone acetate is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III. tandfonline.com Form III can be obtained by recrystallization from an ethanol (B145695) solution and can convert to Form II upon heating. tandfonline.com A novel crystalline form has also been reported, prepared by recrystallization from a mixed solvent system of acetone, tetrahydrofuran, and methanol. tandfonline.com The importance of characterizing the polymorphic form is highlighted in regulatory guidance for pharmaceutical products. google.com

Table 2: Known Polymorphic Forms of Methylprednisolone Acetate

Form Method of Preparation/Conversion
Form I Mentioned in literature as one of three forms. tandfonline.com
Form II Can be formed by heating Form III to 200-205 °C. tandfonline.com
Form III Obtained by recrystallization from an ethanol solution. tandfonline.com

Studies involving nanoformulations, such as those prepared by electrospraying with polymers like PLGA and Eudragit® RS100, have investigated the crystallinity of methylprednisolone acetate. acs.org X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) analyses consistently show that the drug's crystallinity is reduced or becomes amorphous in these nanoformulations. acs.org The characteristic sharp peaks of the crystalline drug are absent in the diffractograms of the nanobeads and nanofibers, indicating a transition to a less ordered state. acs.org

The formation of solvates (where a solvent is incorporated into the crystal lattice) and co-crystals (multicomponent crystals of two or more neutral molecules) is a common strategy for modifying the properties of pharmaceutical solids. While studies have been conducted on solvates of related steroid esters, such as cortisone (B1669442) acetate and methylprednisolone aceponate, there is a lack of specific published literature on the isolation and structural characterization of solvates or co-crystals of methylprednisolone acetate (UNII-YX889TZN32). fda.govresearchgate.net For instance, ethanol and isopropanol (B130326) solvates of cortisone acetate have been structurally analyzed. fda.gov

Advanced Spectroscopic Investigations for Chemical Interaction Analysis

Advanced spectroscopic methods are crucial for probing the molecular structure, dynamics, and interactions of methylprednisolone acetate.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has been employed to study the structure and dynamics of methylprednisolone acetate in comparison with other glucocorticoids. Techniques like 2D phase-adjusted spinning sideband (2DPASS) cross-polarization (CP) magic angle spinning (MAS) have been used to determine the principal components of the chemical shift anisotropy (CSA) tensor for carbon nuclei. google.com These studies reveal that the isotropic and anisotropic chemical shifts of the C3 and C20 carbonyl carbons are the largest, which is attributed to the polar C=O bond and magnetic anisotropy. google.com Furthermore, measurements of spin-lattice relaxation times provide insights into how the addition of functional groups, like the acetate group, alters the motional degrees of freedom of the molecule. google.com

Fourier Transform Infrared (FT-IR) spectroscopy is another valuable tool, particularly for analyzing potential chemical interactions in formulations. In studies of methylprednisolone acetate formulated into electrosprayed nanoparticles with polymers such as PLGA and Eudragit® RS100, FT-IR was used to assess any drug-polymer interactions. acs.org The results from these studies indicated no detectable chemical interactions, as the characteristic peaks of both the drug and the polymer were present in the spectra of the nanoformulations without significant shifts. acs.org

Table 3: Summary of Spectroscopic Investigations

Technique Application Key Findings
Solid-State NMR (ssNMR) Structural and dynamic analysis Determined chemical shift anisotropy and spin-lattice relaxation times; provided insight into the effect of functional groups on molecular motion. google.com

Table 4: Compound Names Mentioned in the Article

Compound Name
Methylprednisolone Acetate
Methylprednisolone
Prednisolone (B192156)
Prednisone (B1679067)
Methylprednisolone Aceponate
Cortisone Acetate
Acetone
Tetrahydrofuran
Methanol
Ethanol
Isopropanol
PLGA (Poly(lactic-co-glycolic acid))

Fourier Transform Infrared (FT-IR) Spectroscopy for Drug-Excipient Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for probing the molecular structure of a substance by measuring the absorption of infrared radiation by its chemical bonds. In pharmaceutical sciences, FT-IR is instrumental in identifying active pharmaceutical ingredients (APIs) and detecting potential chemical interactions between a drug and the excipients used in its formulation. conicet.gov.aramazonaws.com Such interactions can affect the stability, bioavailability, and efficacy of the final medicinal product. conicet.gov.ar

The FT-IR spectrum of pure Methylprednisolone Acetate (MPA) displays a series of characteristic absorption bands corresponding to its distinct functional groups. Analysis of MPA shows key peaks at approximately 1735 cm⁻¹ and 1248 cm⁻¹, which are attributed to the C=O (carbonyl) and C-O stretching of the acetate group, respectively. tandfonline.com Additional significant peaks include a band around 1650 cm⁻¹ for the carbonyl group on the pentagonal ring and a peak at 1600 cm⁻¹ representing the aromatic -C=C- bond. tandfonline.com The broader steroid structure is also represented by peaks for C=C alkenes (1650-1550 cm⁻¹) and O-H alcohol groups (3400-3100 cm⁻¹). researchgate.net

Compatibility studies utilize FT-IR to screen for changes in the spectral profile of a drug when mixed with an excipient. The disappearance of a characteristic peak, a significant shift in its wavenumber, or the appearance of new bands can indicate a chemical interaction. conicet.gov.ar In a study investigating MPA with the polymer Eudragit® RS100, the FT-IR spectrum of their physical mixture was compared to the spectra of the individual components. The analysis revealed that the characteristic peaks of both MPA and the excipient were present in the mixture without significant shifts or the formation of new peaks. This finding suggests the absence of chemical interactions between the drug and the polymer carrier, confirming their compatibility in the formulation. tandfonline.com

Table 1: Characteristic FT-IR Absorption Bands for Methylprednisolone Acetate
Wavenumber (cm⁻¹)Functional Group AssignmentReference
~3400 - 3100O-H (Alcohol) Stretching researchgate.net
~1735C=O (Acetate Carbonyl) Stretching tandfonline.com
~1650C=O (Ketone on Ring) tandfonline.com
~1600-C=C- (Aromatic) tandfonline.com
~1248C-O (Acetate) Stretching tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful method for elucidating the precise three-dimensional structure of organic molecules, including complex steroids. libretexts.orgrsc.org It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org For steroids, which have a rigid four-ring core and multiple chiral centers, NMR is indispensable for confirming stereochemical assignments. rsc.org

The stereochemistry of a steroid is critical to its biological function. Techniques like 2D NMR, including COSY (Correlation Spectroscopy) and NOE (Nuclear Overhauser Effect) spectroscopy, are used to map proton-proton connectivities and spatial proximities, respectively. rsc.org This allows for the unambiguous assignment of axial and equatorial protons and the relative configuration of substituents on the steroid nucleus. rsc.org

In the analysis of Methylprednisolone Acetate, both ¹H-NMR and ¹³C-NMR spectra provide a unique fingerprint of its structure. The ¹³C NMR spectrum is particularly useful due to the wide range of chemical shifts (0-220 ppm), which typically allows for the resolution of a distinct signal for each carbon atom in the molecule. acs.orgpressbooks.pub Studies using solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR have been conducted on Methylprednisolone Acetate to investigate its dynamics and structure in a solid form. acs.org The chemical shifts observed in these spectra are highly sensitive to the local electronic environment and conformation, making them definitive for structural confirmation.

Table 2: Selected ¹³C NMR Chemical Shift Data for Glucocorticoids
Carbon AtomTypical Chemical Shift Range (ppm)SignificanceReference
Carbonyl Carbons (C=O)> 170Includes ketone and acetate groups, highly deshielded. acs.org
Olefinic Carbons (C=C)~120 - 170Represents the double bonds in Ring A. acs.org
Carbons with -OH group~65 - 90Carbons bonded to hydroxyl groups (e.g., C11, C17). acs.org
Methyl Carbons (-CH₃)< 30Includes the angular methyl groups (C18, C19) and acetate methyl. acs.org

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a form of vibrational spectroscopy that provides information complementary to FT-IR. americanpharmaceuticalreview.com It measures the inelastic scattering of monochromatic light (from a laser) as it interacts with a molecule. americanpharmaceuticalreview.com The resulting frequency shifts correspond to the vibrational modes of the molecule's bonds. nepjol.info While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a bond. unibe.ch This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the carbon skeleton of steroids. unibe.chrsc.org

The Raman spectrum of a glucocorticoid like Methylprednisolone Acetate is dominated by signals from its cyclopentanoperhydrophenanthrene core. mdpi.com The cyclohexene (B86901) or cyclohexadiene structure within Ring A of these steroids produces strong and characteristic Raman signals. mdpi.com For instance, related glucocorticoids show strong peaks between 1613 cm⁻¹ and 1652 cm⁻¹, which are attributed to the vibrations of the ring structure. mdpi.com

Low-frequency Raman spectroscopy can also be used to study the intermolecular vibrations and crystal lattice modes of steroids, providing insight into their crystalline structure and polymorphism. researchgate.net Studies on similar corticosteroids show that cooling the sample sharpens the Raman bands and can cause shifts of 2-6 cm⁻¹ to higher frequencies, allowing for better resolution of spectral features. unibe.chresearchgate.net This technique is a valuable tool for characterizing the solid-state properties of pharmaceutical compounds. researchgate.net

Table 3: General Raman Scattering Peaks for Glucocorticoid Structures
Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~1652 - 1613Cyclohexene/Cyclohexadiene Ring Vibrations (Ring A) mdpi.com
< 120Low-frequency intermolecular and torsional vibrations researchgate.net

Theoretical and Computational Chemistry Studies of Methylprednisolone Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of methylprednisolone (B1676475) acetate (B1210297). These methods, such as the Intermediate Neglect of Differential Overlap (INDO-MO) method, have been used to investigate the electronic structures of related molecules like methyl acetate. nih.gov Such studies compute equilibrium geometries, gas-phase anion proton affinities, and barriers to internal rotation. nih.gov Analysis of the electronic structure helps to elucidate the molecule's stability and reactivity. For instance, studies on similar compounds have shown that the unique properties of certain esters can be attributed to a lack of resonance. nih.gov

Density Functional Theory (DFT) Applications in Structural Optimization

Density Functional Theory (DFT) is a powerful computational tool for optimizing the molecular structure of pharmaceutical compounds like methylprednisolone acetate. mdpi.com The crystal structure of methylprednisolone acetate form II has been solved and refined using synchrotron X-ray powder diffraction data, with the structure being optimized using DFT techniques. cambridge.orgcambridge.orgresearchgate.net

These calculations provide detailed information on lattice parameters and molecular geometry. For methylprednisolone acetate form II, the crystallographic details have been determined as follows:

Crystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
OrthorhombicP212121 (#19)8.17608(2)9.67944(3)26.35176(6)2085.474(6)4
Data from a study on the crystal structure of methylprednisolone acetate form II. cambridge.orgcambridge.orgresearchgate.net

DFT geometry optimizations, for example using the B3LYP functional, indicate that the observed conformation of methylprednisolone acetate is very close (within 1 kcal/mole) to the local minimum energy conformation. cambridge.org The excellent agreement between the refined experimental structure and the DFT-optimized structure provides strong evidence for the accuracy of the experimental findings. cambridge.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of molecules like methylprednisolone acetate. nih.govnih.govmdpi.com These simulations can reveal how the molecule behaves over time in different environments, such as in solution. nih.gov

Conformational analysis through molecular mechanics has shown that for methylprednisolone acetate, several different orientations of the acetate group have energies within 1 kcal/mole of the minimum energy conformation, with the global minimum energy conformation having a different orientation of the acetate group than what is observed in the crystal structure. cambridge.org The flexibility of the steroid nucleus is generally low, giving it a rigid conformation; however, the orientation of side chains and substituent groups can impart greater flexibility, which is crucial for biological activity. acs.org The ability of corticosteroids to interact with proteins is dependent on their conformation, which is controlled by intramolecular forces. acs.org

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules. nsps.org.ng Methods like Frontier Molecular Orbital Theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting how a molecule will react. nsps.org.ng

For methylprednisolone derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap, which indicates the chemical reactivity of the compounds. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Furthermore, the molecular electrostatic potential (MESP) can identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule, offering insights into its interaction patterns and reactivity. mdpi.com For instance, in related steroid structures, the hydroxyl groups are identified as strongly positive and act as hydrogen-bond donors, while carbonyl oxygens are highly electronegative and act as hydrogen-bond acceptors. researchgate.net

In Silico Modeling of Intermolecular Interactions (e.g., drug-polymer compatibility)

In silico modeling is a valuable tool for investigating intermolecular interactions, such as those between a drug and a polymer in a pharmaceutical formulation. nih.gov These computational methods can predict the compatibility and encapsulation efficiency of a drug within a polymer matrix. nih.gov

Coarse-grained molecular dynamics simulations have been used to model drug-polymer interactions, revealing that for hydrophobic drugs, the association with a polymer matrix increases with the polymer's molecular weight and the initial drug concentration. nih.gov For instance, simulations comparing the encapsulation of a more hydrophobic drug (prednisolone) with a less hydrophobic one (paracetamol) showed higher encapsulation levels for the more hydrophobic compound, a finding that aligns with experimental data. nih.gov These models can elucidate how the drug is distributed within the polymer, for example, residing at the interface between hydrophobic and hydrophilic regions of a micelle. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (Chemical Descriptors)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical connection between the chemical structure of a compound and its biological activity. researchgate.netneovarsity.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new compounds. neovarsity.org

Analytical Chemistry Methodologies for Methylprednisolone Acetate

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Methylprednisolone (B1676475) Acetate (B1210297), offering high precision and the ability to handle thermally unstable and polar compounds. conicet.gov.ar Its versatility allows for both the quantification of the active pharmaceutical ingredient (API) and the profiling of related substances and impurities. researchgate.netjapsonline.com

Reversed-Phase HPLC Method Development and Optimization

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Methylprednisolone Acetate due to its compatibility with the moderately polar nature of the steroid. researchgate.net The development of a robust RP-HPLC method involves the careful selection and optimization of several chromatographic parameters to achieve adequate separation and resolution.

The stationary phase, or the column, is a critical component. C18 and C8 columns are frequently employed for the separation of Methylprednisolone Acetate and its related compounds. researchgate.netresearchgate.netacs.org For instance, a C18 column (100 mm × 4.6 mm, 3.5 μm particle size) has been successfully used for the simultaneous estimation of the assay and related substances in an injectable suspension. asianpubs.orgasianpubs.org Another method utilized a C8 column (250 mm x 4.6 mm, 5 µm particle size) for the determination of methylprednisolone in bulk and dosage forms. researchgate.net

The mobile phase composition is optimized to achieve the desired selectivity and retention. A mixture of an aqueous buffer and an organic modifier is typical. Common organic modifiers include acetonitrile (B52724) and methanol. researchgate.netacs.org For example, a mobile phase consisting of 0.1% v/v orthophosphoric acid and acetonitrile in a 25:75 ratio has been reported. researchgate.net Another method employed a mobile phase of 1 g/L ammonium (B1175870) acetate and acetonitrile in a 67:33 v/v ratio. asianpubs.orgasianpubs.org The use of ammonium acetate is beneficial for methods that are intended to be mass spectrometry compatible. asianpubs.org The pH of the aqueous portion of the mobile phase can also be adjusted to optimize the separation of ionizable impurities.

The flow rate and column temperature are also adjusted to improve separation efficiency. A flow rate of 1.5 mL/min and a column oven temperature of 50 °C have been used in a validated method. asianpubs.orgasianpubs.org UV detection is commonly performed at a wavelength of 254 nm or 245 nm, where the analyte exhibits strong absorbance. researchgate.netasianpubs.org

Table 1: Examples of Reversed-Phase HPLC Method Parameters for Methylprednisolone Acetate Analysis

Parameter Method 1 Method 2 Method 3
Column C18 (100 mm × 4.6 mm, 3.5 μm) asianpubs.org C8 (250 mm x 4.6 mm, 5 µm) researchgate.net Beckman/Altex Ultrasphere ODS nih.gov
Mobile Phase 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v) asianpubs.org 0.1% v/v Orthophosphoric acid and Acetonitrile (25:75 v/v) researchgate.net Acetonitrile, water, and glacial acetic acid (33:62:5, v/v/v) nih.gov
Flow Rate 1.5 mL/min asianpubs.org 1.0 mL/min researchgate.net Not Specified
Detection UV at 254 nm asianpubs.org UV at 245 nm researchgate.net UV at 254 nm nih.gov

| Column Temp. | 50 °C asianpubs.org | Not Specified | Not Specified |

Stability-Indicating Methods for Impurity Profiling

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. japsonline.com It must also be able to separate and quantify any significant degradation products formed. conicet.gov.ar The development of such methods is a regulatory requirement to ensure the quality and shelf-life of pharmaceutical products. conicet.gov.ar

For Methylprednisolone Acetate, stability-indicating HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. asianpubs.orgasianpubs.org This involves subjecting the drug substance to stress conditions such as hydrolysis (acidic, basic), oxidation, heat, and photolysis to induce the formation of degradation products. researchgate.net The developed HPLC method is then used to analyze these stressed samples to demonstrate that all degradation products are well-separated from the main peak of Methylprednisolone Acetate and from each other. asianpubs.orgasianpubs.org

One such validated stability-indicating RP-HPLC method demonstrated good separation between Methylprednisolone Acetate and its impurities. asianpubs.org The specificity of the method was confirmed through forced degradation studies, which showed no interference from the placebo or degradation products at the retention time of the main peak. asianpubs.org

Quantitative Analysis of Methylprednisolone Acetate and Related Substances

Once a suitable HPLC method is developed, it must be validated to ensure its suitability for quantitative analysis. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). asianpubs.org

For Methylprednisolone Acetate, a validated method has shown linearity in the range of 0.2 μg/mL to 600 μg/mL, which corresponds to 0.05% to 150% of the test concentration. researchgate.netasianpubs.org The correlation coefficient (r²) for linearity was found to be greater than 0.999 for both Methylprednisolone Acetate and its known impurities. researchgate.netasianpubs.org

Accuracy is determined by measuring the recovery of the analyte in a spiked sample. The percentage mean accuracy for the assay of Methylprednisolone Acetate was reported to be 99.1%, with the accuracy for known impurities ranging from 101.4% to 104.8%. researchgate.netasianpubs.org

Precision is a measure of the repeatability of the method. The relative standard deviation (RSD) for six replicate assay results was found to be less than 1%. researchgate.netasianpubs.org

The sensitivity of the method is determined by the LOD and LOQ. For a particular method, the LOD and LOQ for Methylprednisolone Acetate were demonstrated to be 0.017% w/w and 0.05% w/w, respectively. researchgate.netasianpubs.org

Table 2: Validation Parameters for a Quantitative HPLC Method for Methylprednisolone Acetate

Parameter Result
Linearity Range 0.2 μg/mL to 600 μg/mL asianpubs.org
Correlation Coefficient (r²) > 0.999 asianpubs.org
Accuracy (Assay) 99.1% asianpubs.org
Precision (%RSD) < 1% asianpubs.org
Limit of Detection (LOD) 0.017% w/w asianpubs.org

| Limit of Quantitation (LOQ) | 0.05% w/w asianpubs.org |

Chromatographic Parameters and Separation Mechanisms

The separation of Methylprednisolone Acetate from its related substances in reversed-phase HPLC is primarily based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The hydrophobicity of the molecules plays a key role in their retention.

The choice of the stationary phase is critical. C18 columns, having a longer alkyl chain, generally provide greater retention and are suitable for separating closely related steroids. acs.org C8 columns offer slightly less retention and can be advantageous for faster analysis times. researchgate.net The end-capping of the silica-based stationary phase is also important to minimize interactions with residual silanol (B1196071) groups, which can cause peak tailing for basic compounds.

The organic modifier in the mobile phase, such as acetonitrile, modulates the elution strength. asianpubs.org Increasing the proportion of the organic modifier reduces the retention time of the analytes. The choice of buffer and its pH can influence the ionization state of acidic or basic impurities, thereby affecting their retention and peak shape. For instance, ammonium acetate buffer is often chosen for its volatility, making the method compatible with mass spectrometry. asianpubs.org

Gradient elution, where the mobile phase composition is changed during the run, can be employed to improve the separation of complex mixtures of impurities with a wide range of polarities. acs.org Isocratic elution, where the mobile phase composition remains constant, is simpler and can be used when the separation of the key analytes is readily achievable. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Advanced Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This technique is particularly valuable for the identification and quantification of trace levels of analytes in complex matrices, such as biological fluids.

Method Development for Identification of Methylprednisolone Acetate Metabolites (Chemical Entities)

LC-MS/MS has been instrumental in the study of the metabolism of Methylprednisolone Acetate. The development of an LC-MS/MS method for metabolite identification involves optimizing both the chromatographic separation and the mass spectrometric detection parameters.

A study on the urinary metabolites of Methylprednisolone Acetate utilized LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The method employed precursor ion scanning (PIS) and neutral loss (NL) modes to specifically detect potential metabolites. nih.gov In PIS mode, the mass spectrometer is set to detect all parent ions that fragment to a specific product ion. nih.gov For Methylprednisolone and its esters, a characteristic fragment ion at m/z 161 was used for detection. nih.gov In NL mode, the instrument scans for parent ions that lose a specific neutral fragment. nih.gov

Using this approach, 13 metabolites of Methylprednisolone Acetate were identified in human urine, including nine previously known and four novel metabolites for which chemical structures were proposed. nih.gov The structures of the detected ions were confirmed by further MS/MS fragmentation analysis and accurate mass measurements. nih.gov

Another LC-ESI-MS/MS method was developed for the simultaneous detection and quantification of Methylprednisolone Acetate and its primary metabolite, Methylprednisolone, in rat plasma. researchgate.net This method used multiple reaction monitoring (MRM) for quantification, which provides high specificity and sensitivity. researchgate.net The precursor-to-product ion transitions monitored were m/z 417 → 135+161+253 for Methylprednisolone Acetate and m/z 375 → 135+161+253 for Methylprednisolone. researchgate.net

Table 3: LC-MS/MS Parameters for the Analysis of Methylprednisolone Acetate and its Metabolites

Parameter Method for Metabolite Identification in Urine nih.gov Method for Quantification in Plasma researchgate.net
Ionization Mode Electrospray Ionization (ESI) Electrospray Ionization (ESI)
Scan Modes Precursor Ion Scanning (PIS), Neutral Loss (NL), MS/MS Multiple Reaction Monitoring (MRM)
Specific Ions (PIS) m/z 161 (for MP and related structures) Not Applicable
MRM Transitions (m/z) Not Applicable MPA: 417 → 135+161+253; MP: 375 → 135+161+253

| Internal Standard | MP-D2 | MP-D2 |

Application of Electrospray Ionization (ESI) and Tandem Mass Spectrometry Techniques

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of methylprednisolone acetate (MPA) and its active metabolite, methylprednisolone (MP). nih.govnih.gov This methodology offers high sensitivity and specificity, making it suitable for bioanalytical applications where low concentrations of the analytes are expected. nih.gov

The process typically involves a sample preparation step, such as protein precipitation with acetonitrile, followed by liquid-liquid extraction to isolate the analytes from the biological matrix. nih.gov Chromatographic separation is then performed on a reversed-phase column, such as a C12 or C18 column. nih.govupf.edu Isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid is common. nih.govsielc.com

Detection is achieved using a triple-stage quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. nih.gov This mode allows for the specific detection of the precursor ion of the analyte and its subsequent fragmentation into characteristic product ions, enhancing the selectivity of the method. nih.gov For instance, a rapid LC-ESI-MS/MS method was developed for the simultaneous detection and quantitation of MPA and MP in rat plasma. nih.gov The method demonstrated excellent applicability for pharmacokinetic studies, proving to be highly sensitive for detecting the analytes at low concentrations. nih.gov

Analysis of Fragmentation Patterns for Structural Confirmation

The structural confirmation of methylprednisolone acetate and its metabolites is unequivocally achieved through the analysis of their fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govresearchgate.net In positive ionization mode, MPA typically forms a protonated molecule [M+H]+. researchgate.net For MPA, the precursor ion is m/z 417.2, and for its metabolite methylprednisolone (MP), it is m/z 375.2. researchgate.net

Collision-induced dissociation (CID) of these precursor ions generates a series of product ions that are characteristic of the steroid structure. The fragmentation pattern is crucial for distinguishing between structurally similar corticosteroids. nih.gov A study on the urinary metabolites of MPA utilized precursor ion scanning (PIS) and neutral loss (NL) modes to identify relevant compounds. nih.govresearchgate.net The PIS mode was set to detect a specific fragment ion at m/z 161, which is characteristic for MPA and its related compounds, arising from the A and B rings of the steroid nucleus. researchgate.net

The relative abundance of different product ions can be influenced by the collision energy used in the MS/MS experiment. researchgate.net Common precursor-to-product ion transitions used for the quantification of MPA and MP in MRM mode are m/z 417 → 135, 161, and 253 for MPA, and m/z 375 → 135, 161, and 253 for MP. nih.gov The presence of these specific transitions and their relative intensities provides a high degree of confidence in the identification and structural confirmation of the analytes. researchgate.net

Precursor Ion (m/z)AnalyteCharacteristic Product Ions (m/z)
417.2Methylprednisolone Acetate (MPA)135, 161, 253
375.2Methylprednisolone (MP)135, 161, 253
377.0MP-D2 (Internal Standard)135, 161, 253

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple, cost-effective, and rapid approach for the quantitative determination of methylprednisolone. ijsrst.comresearchgate.net These methods are based on the principle that the analyte absorbs light at a specific wavelength.

A common approach involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). For methylprednisolone, the λmax is typically observed around 245 nm. ijsrst.comresearchgate.net A study developed and validated a UV-spectrophotometric method for determining methylprednisolone in a dissolution medium (0.1% Tween 20 aqueous solution). ijsrst.com The method was found to be linear over a concentration range of 5-40 μg/ml, with a good correlation coefficient (R²=0.998). ijsrst.comresearchgate.net

Another study developed a second-order derivative spectrophotometric method for the simultaneous estimation of Mupirocin and Methylprednisolone in a combined dosage form. actascientific.com For the quantification of methylprednisolone, a wavelength of 263 nm was selected, which corresponded to the zero-crossing point for Mupirocin. The linearity for methylprednisolone was established in the concentration range of 6 - 14 μg/ml. actascientific.com The validation of these methods as per ICH guidelines confirms their accuracy, precision, and suitability for routine quality control analysis. actascientific.comresearchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a crucial strategy in the analytical chemistry of steroids, including methylprednisolone, to enhance detection sensitivity and improve chromatographic performance, particularly for mass spectrometry and gas chromatography. mdpi.comresearchgate.net Steroids often exhibit poor ionization efficiency and thermal instability, which can be overcome by introducing a chemical tag onto the molecule. researchgate.netrsc.org

The primary goals of derivatization are to increase the volatility and thermal stability of the analyte for gas chromatography, and to improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) by adding an ionizable or permanently charged group. mdpi.comresearchgate.net For instance, hydroxyl groups on the steroid structure are often protected via silylation reactions to improve volatility. mdpi.com

Various derivatization reagents are available, and their selection depends on the functional groups present in the analyte and the analytical technique being used. rsc.org For carbonyl groups, reagents like hydroxylamine (B1172632) and Girard reagent T are commonly employed. rsc.org For hydroxyl groups, reagents such as picolinic acid and various silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used. rsc.orgacs.org

For the trace analysis of corticosteroids, fluorescent derivatization is a highly effective technique to significantly lower the limits of detection (LOD) in high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). nih.govencyclopedia.pub This approach involves reacting the non-fluorescent steroid with a fluorescent labeling reagent to produce a highly fluorescent derivative. psu.edu

Reagents such as dansyl hydrazine (B178648) and 9-anthroyl nitrile (9-AN) have been successfully used to derivatize corticosteroids. nih.govresearchgate.net Dansyl hydrazine targets carbonyl groups, while 9-AN reacts with hydroxyl groups to form fluorescent esters. nih.govresearchgate.net A method using 9-AN for the derivatization of various corticosteroids, including prednisolone (B192156), achieved LODs as low as 0.1 ng/mL in plasma and urine. nih.govencyclopedia.pub Similarly, isonicotinic acid hydrazine has been used as a fluorescent derivatization agent for the determination of cortisol and cortisone (B1669442). bioline.org.br The resulting fluorescent products can be excited at a specific wavelength and their emission is monitored, providing high sensitivity and selectivity for trace-level quantification. psu.edu

The efficiency of a chemical derivatization reaction is highly dependent on several parameters, and their optimization is critical to ensure complete and reproducible derivatization for accurate quantitative analysis. mdpi.commdpi.com Key conditions that require optimization include the reaction temperature, time, pH, and the concentration of the derivatization reagent. mdpi.commdpi.com

Non Clinical Chemical and Biochemical Interaction Studies of Methylprednisolone Acetate

In Vitro Biochemical Transformation Pathways

The in vitro transformation of methylprednisolone (B1676475) acetate (B1210297) is primarily characterized by enzymatic hydrolysis and metabolism mediated by the cytochrome P450 system. These pathways convert the prodrug into its active form and subsequently metabolize it for elimination.

Enzymatic Hydrolysis by Plasma Cholinesterase

Methylprednisolone acetate is designed as a prodrug that undergoes rapid hydrolysis in the body to release the active moiety, methylprednisolone. In vitro studies have demonstrated that this conversion is facilitated by plasma cholinesterase. Research has shown that the hydrolysis of methylprednisolone acetate in human whole blood at 37°C is a swift process, with an average half-life of approximately 19 minutes. nih.gov This rapid conversion is indicative of the efficient bioactivation of the drug upon entering the systemic circulation. Further investigations have identified that this hydrolytic activity can be inhibited by sodium fluoride, a known inhibitor of cholinesterases, which substantiates the role of these enzymes in the activation of methylprednisolone acetate. nih.gov

ParameterFindingSource
Enzyme Responsible for HydrolysisPlasma Cholinesterase nih.govcapes.gov.br
In Vitro Half-life in Human Whole Blood (37°C)~19 minutes nih.gov
Inhibitor of In Vitro HydrolysisSodium Fluoride nih.gov

Cytochrome P450 (CYP3A4) Mediated Metabolism and Enzyme Induction/Inhibition

The metabolism of the active form of methylprednisolone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. helsinki.fi In vivo studies using triazolam as a probe for CYP3A4 activity have shown that multiple-dose treatment with methylprednisolone can reduce the mean peak plasma concentration of triazolam by 30%, suggesting an inductive effect on CYP3A4. nih.govresearchgate.net However, in the specific study, this induction was not considered clinically significant. nih.gov It is important to note that these findings are from in vivo studies, and direct in vitro investigations on the induction and inhibition potential of methylprednisolone acetate on CYP3A4 are needed for a more definitive characterization of its metabolic profile at the enzymatic level. Potent inhibitors of CYP3A4 have been shown to increase the plasma concentrations of methylprednisolone, further confirming the role of this enzyme in its clearance. helsinki.fi

Molecular Interactions with Biological Macromolecules (Beyond Pharmacological Effect)

Beyond its metabolic transformations, methylprednisolone acetate and its active form interact with various biological macromolecules, which is fundamental to its distribution and mechanism of action.

In Vitro Binding to Plasma Proteins (e.g., Albumin, Globulin)

The binding of corticosteroids to plasma proteins is a critical determinant of their pharmacokinetic profile. While specific in vitro binding data for methylprednisolone acetate is limited, studies on the structurally similar glucocorticoid, prednisolone (B192156), provide valuable insights. Prednisolone is known to bind to two primary plasma proteins: albumin and transcortin (a corticosteroid-binding globulin). nih.gov The binding to albumin is characterized as non-saturable and low-affinity, whereas the binding to transcortin is high-affinity and saturable. nih.gov One study investigating the interaction of various glucocorticoids with human serum albumin (HSA) included 6-methylprednisolone and found that it binds to HSA, likely at site I, in a pocket distinct from that of bilirubin. drugbank.com This interaction was observed to cause conformational changes in the albumin protein. drugbank.com Given these findings, it is highly probable that methylprednisolone, the active form of methylprednisolone acetate, also binds to albumin and globulins in human plasma.

Plasma ProteinBinding Characteristics (Inferred from Prednisolone and 6-Methylprednisolone)Source
AlbuminNon-saturable, low-affinity binding. Binds at site I. nih.govdrugbank.com
Globulin (Transcortin)Saturable, high-affinity binding. nih.gov

Chemical Interaction with Glucocorticoid Receptors Leading to Gene Expression Modulation (Mechanism of Action at Molecular Level)

The pharmacological effects of methylprednisolone are mediated through its interaction with intracellular glucocorticoid receptors (GRs). As a lipophilic molecule, methylprednisolone diffuses across the cell membrane and binds to GRs residing in the cytoplasm. nih.gov This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the activated steroid-receptor complex into the nucleus. nih.gov

Within the nucleus, the GR complex acts as a ligand-dependent transcription factor that modulates the expression of target genes through two primary mechanisms:

Trans-activation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription. nih.govfrontiersin.org

Trans-repression: The GR complex can also repress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their pro-inflammatory signaling pathways. nih.govfrontiersin.org

This modulation of gene expression results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and chemokines, which underlies the potent anti-inflammatory and immunosuppressive effects of methylprednisolone acetate. The specific genes regulated by this interaction are numerous and play a central role in the inflammatory cascade. plos.orgresearcher.life

Chemical Compatibility and Stability in Advanced Formulations

The chemical compatibility and stability of methylprednisolone acetate are critical considerations for the development of safe and effective parenteral formulations. Due to its poor water solubility, it is often formulated as an aqueous suspension for intramuscular or intra-articular administration. nih.govsemanticscholar.orgchula.ac.thnih.gov

Studies have been conducted to evaluate the stability of methylprednisolone acetate in parenteral depot suspensions. An optimized formulation was found to consist of 4% w/w methylprednisolone acetate, 2.91% w/w of PEG-3350, 0.19% w/v of Tween-80, along with phosphate buffers, benzyl alcohol as a preservative, and sodium metabisulfite as an antioxidant. nih.govnih.gov Stability studies of this optimized formulation revealed no significant changes in physicochemical properties such as crystal growth, sedimentation, particle size, and pH when stored at various temperatures for a period of three months. nih.govchula.ac.th The shelf-life of one such test product was determined to be approximately 232.71 days. chula.ac.th

Physical incompatibilities are a key concern, and it is recommended that methylprednisolone acetate injectable suspension should not be diluted or mixed with other solutions. fda.gov

Formulation ParameterDetailsSource
Optimized Parenteral Suspension Composition4% w/w Methylprednisolone Acetate, 2.91% w/w PEG-3350, 0.19% w/v Tween-80, phosphate buffers, 0.91% w/v benzyl alcohol, 0.32% w/w sodium metabisulfite. nih.govnih.gov
Stability of Optimized FormulationPhysicochemically stable for 3 months at various storage temperatures. nih.govchula.ac.th
Calculated Shelf-life232.71 days for a test formulation. chula.ac.th
Compatibility NoteShould not be diluted or mixed with other solutions due to potential physical incompatibilities. fda.gov

In Vitro Investigations of Tissue-Compound Interactions (Non-Clinical)

Understanding the interaction of methylprednisolone acetate with tissues at a cellular and chemical level is crucial for elucidating its therapeutic and potential adverse effects.

An in-vitro study investigated the effects of methylprednisolone acetate on cells derived from the deep digital flexor tendon of horses. The cells were cultured as non-adherent aggregates and treated with different concentrations of the compound for 24 hours.

The results showed that a higher concentration of methylprednisolone acetate (0.5 mg/mL) significantly down-regulated the mRNA expression of key tendon-related extracellular matrix (ECM) genes, including collagen type I and collagen type III. Specifically, compared to control, the 0.5 mg/mL concentration led to a 6.25-fold decrease in collagen type I mRNA and a 5-fold decrease in collagen type III mRNA. Cartilage oligomeric matrix protein (COMP) mRNA was also significantly decreased by 8.3-fold with the 0.5 mg/mL treatment. A lower concentration (0.05 mg/mL) did not significantly affect these tendon-related ECM genes compared to the control.

Interestingly, both concentrations of methylprednisolone acetate were found to significantly down-regulate cartilage-related ECM genes. The 0.5 mg/mL concentration led to a 10-fold decrease in collagen type II mRNA and a 7.6-fold decrease in aggrecan mRNA compared to the control. The 0.05 mg/mL concentration also resulted in a 2.1-fold decrease in collagen type II mRNA and a 1.8-fold decrease in aggrecan mRNA. Despite these changes in gene expression, the treatment did not affect the total glycosaminoglycan (GAG) content of the cells or the levels of soluble collagen and matrix metalloproteinases (MMP-3 and -13) in the culture medium.

Extracellular Matrix Component (mRNA Expression)Effect of Methylprednisolone Acetate (0.5 mg/mL)
Collagen Type I6.25-fold decrease vs. control
Collagen Type III5-fold decrease vs. control
Cartilage Oligomeric Matrix Protein (COMP)8.3-fold decrease vs. control
Collagen Type II10-fold decrease vs. control
Aggrecan7.6-fold decrease vs. control
Table 3: Effects of Methylprednisolone Acetate on Extracellular Matrix Gene Expression in Tendon-Derived Cells

The chemical interaction of methylprednisolone acetate with tissues in the epidural space has been a subject of investigation due to its clinical use in this area.

A study in rabbits examined the effects of epidural injection of methylprednisolone acetate. Microscopic examination of the spinal cord and meningeal membranes at 4 and 10 days post-injection revealed no white cell infiltrates or fibroblastic activity. There was no evidence of inflammatory changes or thickening of the meningeal membranes or nerve roots, suggesting a lack of adverse chemical interaction leading to inflammation in this animal model.

In a clinical context, a prospective study compared the effects of epidural methylprednisolone acetate in patients with lumbar spinal stenosis or herniated disks. The formulation used was 80 mg of methylprednisolone acetate mixed with 10 mg of 0.5% bupivacaine, diluted in normal saline to a total volume of 10 mL nih.govresearchgate.netdovepress.com. While this study focused on clinical outcomes, the preparation of this admixture for epidural injection highlights a direct chemical interaction with other pharmaceutical components in a simulated physiological solution before administration. The previously mentioned stability study of a similar admixture with ropivacaine (B1680718) further supports the chemical compatibility of these components researchgate.netnih.gov.

It is important to note that while non-clinical studies in animals have shown a lack of inflammatory response, the use of methylprednisolone acetate in the epidural space is not without controversy. In 2013, the manufacturer of Depo-Medrol (a brand of methylprednisolone acetate) requested the FDA to prohibit its use near the spinal cord due to reports of complications nih.gov. Animal models have also shown that direct injection of particulate methylprednisolone into arteries can lead to ischemic damage, which is hypothesized to be related to the physical characteristics of the suspension rather than a direct chemical interaction with neural tissue nih.gov.

Future Directions and Emerging Research Avenues for Methylprednisolone Acetate

Innovations in Sustainable Synthesis and Purification Techniques

The industrial production of corticosteroids, including Methylprednisolone (B1676475) Acetate (B1210297), has traditionally involved complex, multi-step chemical syntheses. nih.gov Modern research is heavily focused on developing "green" and sustainable alternatives to these established routes.

Sustainable Synthesis: Green chemistry principles are being integrated into steroid synthesis to create more environmentally friendly and economically viable processes. researchgate.net Key innovations include:

Novel Catalytic Systems: Research is exploring the use of heterogeneous catalysts, microwave-assisted synthesis, and ionic liquids as alternative solvents to improve reaction efficiency and reduce waste. researchgate.net For instance, a method for a related compound uses G-type silica (B1680970) gel as a recyclable, mild catalyst for a hydrolysis step, resulting in high product purity and simplifying industrial-scale operations. google.com

Renewable Feedstocks: A major push in green chemistry is the use of renewable raw materials instead of depleting resources. acs.org Efforts to upcycle waste products from other industrial processes, such as using bacteria to convert byproducts like sitosterol (B1666911) into valuable steroid intermediates, exemplify this principle. acs.org

Advanced Purification Techniques: The purification of the final compound and its intermediates is critical for quality. Traditional methods like crystallization are being supplemented or replaced by more advanced and efficient chromatographic techniques. britannica.com

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is a powerful tool for isolating and purifying target steroids from complex reaction mixtures, yielding high-quality samples. rsc.org

Solid-Phase Extraction (SPE): Innovations in SPE include the development of novel adsorbent materials like molecularly imprinted polymers (MIPs), graphene-based materials, and magnetic nanoparticles. rsc.org MIPs, in particular, offer high selectivity by creating polymer cavities that are custom-shaped to bind the target steroid molecule, significantly improving purification efficiency. rsc.org

Table 1: Comparison of Traditional vs. Emerging Synthesis & Purification Techniques for Corticosteroids
TechniqueTraditional ApproachEmerging InnovationKey Advantage of Innovation
Synthesis Multi-step chemical reactions with harsh reagents and solvents. google.comMicrobial transformation and biocatalysis. mdpi.comFewer steps, milder conditions, higher selectivity, reduced waste. rsc.org
Catalysis Homogeneous catalysts, often toxic or difficult to remove. google.comHeterogeneous or enzyme-based catalysts. researchgate.netEasier separation, reusability, lower toxicity.
Purification Repeated crystallization, solvent partitioning. britannica.comSemi-preparative HPLC, SPE with molecularly imprinted polymers (MIPs). rsc.orgHigher purity, greater efficiency, and selectivity. rsc.org

Application of Advanced Analytical Technologies for Comprehensive Chemical Profiling

A thorough understanding of a chemical compound requires a detailed profile of its structure, its metabolites, and its impurities. Advanced analytical technologies are providing unprecedented insight into the chemical nature of Methylprednisolone Acetate.

The combination of chromatography for separation and mass spectrometry (MS) for detection is the gold standard for steroid analysis. britannica.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the foremost technique for steroid profiling. acs.org Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) allows for the sensitive and specific measurement of the parent drug and its various metabolites in biological samples. researchgate.netacs.org The development of methods using stable isotope-labeling derivatization can enhance detection sensitivity by several orders of magnitude, allowing for the quantification of trace-level steroid hormones. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also widely used for steroid profiling, offering excellent separation of structurally similar compounds. nih.gov To analyze non-volatile steroids like methylprednisolone, a derivatization step, such as microwave-assisted silylation, is often employed to protect hydroxyl groups and improve thermal stability. mdpi.com

Ion Mobility Spectrometry (IMS): A cutting-edge technique is the coupling of LC-MS with ion mobility spectrometry (LC/IM/MS). IMS adds another dimension of separation based on the size and shape (collisional cross-section) of the ions in the gas phase. mdpi.com This is particularly useful for separating steroid isomers that may be indistinguishable by mass alone and helps reduce chemical noise, improving the signal for non-targeted analysis. mdpi.com

Table 2: Advanced Analytical Technologies for Methylprednisolone Acetate Profiling
TechnologyPrinciplePrimary Application for Methylprednisolone AcetateReference
LC-MS/MS Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns.Comprehensive profiling of the drug and its metabolites in biological fluids. researchgate.netacs.org researchgate.net, acs.org
GC-MS Separates volatile compounds by gas chromatography for mass spectrometric analysis. Requires derivatization for non-volatile steroids.High-resolution separation of structurally similar steroids and their impurities. nih.gov nih.gov
LC/IM/MS Adds ion mobility separation (based on size/shape) after liquid chromatography and before mass analysis.Separation of isomers, reduction of chemical noise, and non-targeted analysis of metabolites. mdpi.com mdpi.com

Integration of Computational Design with Experimental Chemical Research

Computational chemistry and in silico modeling are becoming indispensable tools in chemical research, allowing scientists to predict molecular interactions and guide experimental design before committing laboratory resources.

Formulation Development: Computational simulation can predict the miscibility and interaction between a drug and polymer excipients. This approach has been used to select optimal polymers, such as chitosan (B1678972) and pectin, for creating nanoparticle-based delivery systems for methylprednisolone, guiding the formulation process from the outset. mdpi.comnih.gov

Receptor-Ligand Interaction Modeling: Understanding how a steroid binds to its biological target, the glucocorticoid receptor (GR), is key to its function. Molecular docking and molecular dynamics simulations are used to model these interactions at an atomic level. mdpi.com These in silico studies can predict the binding affinity and explore how structural changes to the steroid might affect its interaction with the receptor's binding pocket. researchgate.netplos.org Such models help explain the activity of different steroids and can guide the design of new analogs with altered properties. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use computational methods to correlate the chemical structure of compounds with their biological activity. plos.org By analyzing a large dataset of steroids, these models can help predict the activity of novel, unsynthesized compounds, accelerating the discovery process. plos.org

Exploration of Novel Chemical Reactivity and Transformation Pathways

While the core structure of Methylprednisolone Acetate is well-established, research into its reactivity under various conditions can reveal new transformation pathways, potential degradation products, and opportunities for novel synthetic modifications.

A key area of emerging research is the study of how corticosteroids react with environmental or industrial chemicals. For example, studies on the reaction of glucocorticoids with free chlorine, used in water disinfection, show that they can undergo several transformations. rsc.org These include:

Chlorination: The addition of chlorine atoms to the steroid nucleus, for instance at the C-9 position, can occur. rsc.org

Side-Chain Cleavage: The C-17 side chain, which is crucial for glucocorticoid activity, can be cleaved, leading to the formation of androgen-family steroids. rsc.org

Oxidation: The conversion of the A-ring to create additional double bonds can occur, potentially altering the compound's biological activity. rsc.org

Conversely, reactions with other oxidants like ozone have been shown to be much more rapid and destructive to the steroid's core structure, suggesting a potential method for complete degradation. rsc.org Understanding these pathways is crucial for environmental fate analysis and for developing new synthetic routes. The chemical dehydrogenation to form a Δ¹ double bond is a well-known industrial transformation, but exploring novel reagents to achieve this with higher selectivity and under greener conditions remains an active area of research. researchgate.net

Development of Methylprednisolone Acetate as a Chemical Probe for Fundamental Biological Research

Beyond its therapeutic use, Methylprednisolone Acetate can serve as a valuable chemical tool, or "probe," to investigate fundamental biological processes. A chemical probe is a small molecule used to perturb and study a specific protein or pathway.

Probing the Glucocorticoid Receptor Pathway: Methylprednisolone Acetate acts as a specific agonist for the glucocorticoid receptor (GR). nih.gov Researchers can use it to selectively activate this receptor in cell cultures or animal models to study the downstream consequences of GR activation, such as changes in gene expression and cellular behavior. frontiersin.org For example, it has been used experimentally to induce the release of proteoglycans from cartilage, providing a model system to study cartilage turnover and degradation. nih.gov

Foundation for Advanced Probes: The steroid scaffold is a promising starting point for creating more sophisticated chemical probes. rsc.org Future research could involve modifying the Methylprednisolone Acetate structure to incorporate:

Photo-affinity Labels: Adding a photoreactive group (like a diazirine) would allow the molecule to be permanently cross-linked to its receptor upon exposure to UV light. This would enable researchers to isolate and identify the specific proteins it interacts with. rsc.org

Fluorescent Tags or Click Handles: Attaching a fluorophore or a "clickable" chemical group would allow for the visualization of the receptor within cells or the attachment of other molecules for pull-down experiments. rsc.orgacs.org

Targeting Conjugates: The synthesis of conjugates, such as linking methylprednisolone to a protein like lysozyme, creates a new chemical entity designed to probe biological systems, for example, by studying targeted drug delivery to specific organs like the kidney. mdpi.com

This evolution from a therapeutic agent to a versatile chemical probe represents a significant future direction, promising to unlock deeper insights into the complex biology governed by glucocorticoid signaling.

Q & A

Q. How to design collaborative studies involving this compound across chemistry and pharmacology teams?

  • Methodological Answer :
  • Milestone Planning : Define critical milestones (e.g., compound library synthesis by Month 6) using Gantt charts .
  • Communication Protocols : Use platforms like LabArchives for real-time data sharing .
  • Ethical Alignment : Establish IRB approvals early for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.